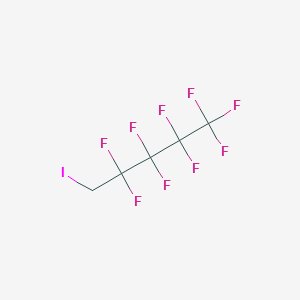

1-Iodo-1H,1H-nonafluoropentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F9I/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCSJMGXADMMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395178 | |

| Record name | 1-Iodo-1H,1H-nonafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253-14-7 | |

| Record name | 1-Iodo-1H,1H-nonafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-1H,1H-nonafluoropentane: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive scientific overview of 1-Iodo-1H,1H-nonafluoropentane (CAS No. 2253-14-7), a pivotal fluorinated building block in modern organic synthesis and materials science. This document details its physicochemical properties, outlines its industrial synthesis pathway via telomerization, and explores its chemical reactivity. Emphasis is placed on its primary application as a fluorous tagging reagent for mixture synthesis and simplified purification, with a detailed experimental protocol for fluorous solid-phase extraction (F-SPE) provided. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated compounds to accelerate discovery and innovation.

Introduction: The Role of Fluorous Chemistry

In the landscape of pharmaceutical and agrochemical research, the synthesis and purification of compound libraries can be a significant bottleneck.[1] Fluorous chemistry offers an elegant solution by employing perfluoroalkyl groups as "phase tags" to simplify purification.[1] this compound, with its C4F9- moiety, is a key reagent in this field. It serves as a versatile intermediate for introducing a fluorous ponytail onto a molecule of interest, thereby rendering it separable from non-fluorinated reactants and byproducts using specialized fluorous separation techniques.[2][3]

The core principle lies in the unique physical properties of highly fluorinated compounds, which are often immiscible with both organic and aqueous solvents, creating a third "fluorous phase." This guide delves into the specifics of this compound, a compound that bridges the organic and fluorous domains, enabling chemists to exploit this powerful purification handle. Its applications extend beyond purification to the synthesis of novel polymers, surfactants, and advanced materials where high thermal stability and chemical resistance are required.[2][4]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in the laboratory. The high electronegativity of the fluorine atoms profoundly influences the molecule's physical and chemical characteristics.

Physical Properties

The key physical data for this compound are summarized in the table below. Its high density and boiling point relative to a non-fluorinated hydrocarbon of similar molecular weight are characteristic of perfluorinated compounds.

| Property | Value | Source |

| CAS Number | 2253-14-7 | [5][6] |

| Molecular Formula | C₅H₂F₉I | [6] |

| Molecular Weight | 359.96 g/mol | [6] |

| Boiling Point | 94.4 °C | [4] |

| Appearance | Colorless to light-yellow liquid | Inferred |

| Storage Temperature | Refrigerated (2-8 °C) | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected NMR and IR data are outlined below, based on the known chemical shift ranges for fluorinated compounds.

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecular framework.[7][8]

-

¹H NMR: The spectrum is expected to be simple, showing a single multiplet corresponding to the two protons of the -CH₂- group adjacent to the iodine atom. This signal would likely appear in the range of 3.0-3.5 ppm, split into a triplet by the adjacent -CF₂- group.

-

¹⁹F NMR: This is the most informative spectrum for fluorinated compounds due to the wide chemical shift range of ¹⁹F.[3][9] The spectrum is predicted to show three distinct signals corresponding to the -CF₃, -CF₂-, and the -CF₂- group adjacent to the CH₂ moiety.

-

CF₃-: Expected around -81 ppm (triplet).

-

-CF₂-CF₂-CH₂-: Expected in the range of -114 to -120 ppm (multiplet).

-

-CF₃-CF₂-CF₂-: Expected around -124 to -126 ppm (multiplet).

-

-

¹³C NMR: The carbon signals will be split by the attached fluorine atoms (C-F coupling), providing further structural confirmation.[10]

The IR spectrum is dominated by very strong C-F stretching absorptions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-F Stretch | 1100-1300 | Strong, Broad |

| C-H Stretch (sp³) | 2900-3000 | Medium |

| C-I Stretch | 500-600 | Medium |

Synthesis and Purification

The industrial synthesis of this compound is a multi-step process that relies on telomerization chemistry, a free-radical reaction that builds longer chains from smaller units.[11][12]

Core Synthesis Pathway

The process begins with a short-chain perfluoroalkyl iodide and extends it using tetrafluoroethylene (TFE), followed by the introduction of an ethylene spacer.

Causality Behind Experimental Choices:

-

Stage 1 - Telomerization: This free-radical chain reaction is the most efficient industrial method for building perfluoroalkyl chains.[11][12] Using pentafluoroethyl iodide (C₂F₅I) as the "telogen" and tetrafluoroethylene (TFE) as the "taxogen," chains are extended in C₂F₄ units. The molar ratio of telogen to taxogen is carefully controlled to maximize the yield of the desired C₄F₉I chain length.[11]

-

Stage 2 - Ethylene Addition: The direct precursor, perfluoropentyl iodide (C₅F₁₁I), is highly reactive and less stable. The insertion of a -CH₂CH₂- spacer via a radical addition with ethylene gas creates a more stable and synthetically versatile primary iodide.[11][13] This spacer insulates the reactive C-I bond from the strong electron-withdrawing effects of the perfluoroalkyl chain, making it behave more like a classical alkyl iodide in subsequent reactions.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of the carbon-iodine bond. This bond can be cleaved homolytically to generate radicals or participate in a variety of nucleophilic substitution and coupling reactions.

Radical Reactions

Under thermal or photochemical initiation, the C-I bond can undergo homolysis to generate the 1H,1H-nonafluoropentyl radical (C₄F₉CH₂CH₂•). This reactive species can then add across alkenes and alkynes, forming new carbon-carbon bonds—a key transformation in the synthesis of complex fluorinated molecules.[4][13]

Fluorous Tagging and Purification

The primary application for this reagent is in fluorous synthesis.[1] A substrate of interest is "tagged" by covalently attaching the C₄F₉CH₂CH₂- group. After the desired chemical reactions are performed, the tagged product can be easily separated from the non-tagged starting materials and byproducts using Fluorous Solid-Phase Extraction (F-SPE).

Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)

This protocol provides a self-validating system for the purification of a fluorous-tagged compound from a crude reaction mixture.

Objective: To isolate a C₄F₉CH₂CH₂-tagged product from non-fluorous impurities.

Materials:

-

Crude reaction mixture (100-300 mg) containing the fluorous-tagged product.

-

Fluorous silica gel cartridge (e.g., 5g size).

-

SPE manifold (vacuum or positive pressure).

-

Fluorophobic wash solvent: 80:20 Methanol:Water (v/v).

-

Fluorophilic elution solvent: Tetrahydrofuran (THF) or pure Methanol.

-

Collection vials.

Methodology:

-

Cartridge Conditioning:

-

Place the fluorous silica cartridge on the SPE manifold.

-

Wash the cartridge with 10 mL of the fluorophilic elution solvent (THF) to activate the fluorous phase.

-

Equilibrate the cartridge by passing 10 mL of the fluorophobic wash solvent (80:20 MeOH:H₂O) through it. Do not allow the cartridge to run dry.

-

-

Sample Loading:

-

Dissolve the crude reaction mixture (100-300 mg) in a minimal amount of loading solvent (e.g., 1-2 mL of Dimethylformamide or THF).

-

Carefully apply the dissolved sample to the top of the conditioned cartridge bed.

-

Gently apply vacuum or positive pressure to draw the sample mixture completely onto the silica gel.

-

-

Fluorophobic Wash (Impurity Removal):

-

Place a waste collection vial under the cartridge outlet.

-

Wash the cartridge with 20-30 mL of the fluorophobic wash solvent (80:20 MeOH:H₂O).

-

Causality: The polar, non-fluorous impurities have a low affinity for the fluorous stationary phase and will be eluted, while the fluorous-tagged compound remains strongly adsorbed.

-

Collect this fraction for analysis (e.g., by TLC or LC-MS) to confirm that no product is lost.

-

-

Fluorophilic Elution (Product Collection):

-

Replace the waste vial with a clean, labeled product collection vial.

-

Elute the desired fluorous-tagged product by passing 15-20 mL of the fluorophilic elution solvent (THF) through the cartridge.

-

Causality: The organic solvent disrupts the fluorous-fluorous interactions, releasing the tagged product from the stationary phase.

-

Collect the eluate. This fraction should contain the purified product.

-

-

Analysis and Concentration:

-

Analyze the collected fractions (wash and elution) by TLC or LC-MS to confirm the separation was successful.

-

Remove the solvent from the product fraction under reduced pressure to yield the purified, fluorous-tagged compound.

-

Safety, Handling, and Disposal

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound. While a specific safety data sheet for this exact CAS number is not widely available, data from closely related short-chain perfluoroalkyl iodides indicate the following hazards.[14][15][16]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing vapors.[14]

-

P280: Wear protective gloves, eye protection, and face protection.[14]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from strong oxidizing agents.

-

The compound may be light-sensitive; store in an amber bottle in a refrigerated, designated area.[15]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound is a highly valuable and versatile reagent that serves as a gateway to the powerful techniques of fluorous chemistry. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists aiming to streamline synthesis and purification workflows. By enabling the efficient separation of tagged molecules, this compound helps accelerate the pace of research in drug discovery, materials science, and beyond. A thorough understanding of its synthesis, handling, and application, as detailed in this guide, is paramount for its safe and effective implementation in the laboratory.

References

- Google Patents. (n.d.). WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds.

- Vertex AI Search. (n.d.).

-

Gladysz, J. A. (2004). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. Available at: [Link]

-

Foroozandeh, M., & Kiraly, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.

-

Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed Central. Available at: [Link]

- Vertex AI Search. (n.d.).

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

Taiyo Nippon Sanso. (2022). Safety Data Sheet (SDS) - Hydrogen Iodide. Available at: [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Taylor & Francis. (2017). Telomerization – Knowledge and References. Available at: [Link]

Sources

- 1. pdf.dutscher.com [pdf.dutscher.com]

- 2. nbinno.com [nbinno.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 5. This compound | 2253-14-7 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Iodo-1H,1H-nonafluoropentane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-1H,1H-nonafluoropentane is a fluorinated organic compound that serves as a valuable building block in organic synthesis. Its unique properties, derived from the presence of a perfluoroalkyl chain, make it a versatile reagent for the introduction of the nonafluoropentyl group into a wide range of molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications in various fields, including materials science, pharmaceuticals, and agrochemicals.[1]

Physicochemical Properties

This compound is a dense, volatile liquid at room temperature. The presence of the highly electronegative fluorine atoms significantly influences its physical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₉I | [2][3][4] |

| Molecular Weight | 359.96 g/mol | [2][3] |

| CAS Number | 2253-14-7 | [2][3][4] |

| Boiling Point | 94.4 °C | [1] |

| Melting Point | -50 °C | [1] |

| Density | 2.083 g/cm³ | [1] |

Note: Some sources indicate a molecular weight of 395.94 g/mol , which is inconsistent with the molecular formula.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the carbon-iodine bond. The electron-withdrawing nature of the perfluoroalkyl group polarizes the C-I bond, making the iodine atom susceptible to a variety of chemical transformations. Perfluoroalkyl iodides are widely used in organic synthesis for the introduction of perfluoroalkyl chains into organic molecules.[5] These reactions often proceed through radical or organometallic intermediates.

Radical Reactions

Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can then participate in various addition reactions.[5] For instance, they readily add across the double and triple bonds of alkenes and alkynes.[5][6] These reactions can be initiated by heat, light, or a radical initiator.

A laboratory method for the addition of perfluoroalkyl iodides to alkenes and alkynes that provides good yields involves reacting an alkene or alkyne with a perfluoroalkyl iodide in the presence of a catalytic amount of triethylborane.[5]

Coupling Reactions

This compound can participate in cross-coupling reactions to form carbon-carbon bonds. A notable example is the copper-catalyzed coupling with aryl boronic acids, which results in the formation of perfluoroalkylated aromatic compounds.[5]

Formation of Organometallic Reagents

Similar to other alkyl halides, this compound can be converted into organometallic reagents, such as Grignard and organolithium compounds.[5] These reagents are powerful nucleophiles that can react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce the nonafluoropentyl group.[5]

Experimental Protocol: Radical Addition to an Alkene

This protocol describes a general procedure for the radical addition of this compound to an alkene, a common application in organic synthesis.

Materials:

-

This compound

-

Alkene

-

Triethylborane (1 M solution in hexanes)

-

Anhydrous, degassed solvent (e.g., toluene or hexane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) and this compound (1.2 eq) in the anhydrous, degassed solvent.

-

Cool the reaction mixture to 0 °C.

-

Slowly add triethylborane (0.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).

-

Upon completion, quench the reaction by exposing it to air.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Anhydrous and Degassed Solvent: To prevent quenching of the radical intermediates by water or oxygen.

-

Inert Atmosphere: To prevent side reactions with atmospheric oxygen, which can act as a radical scavenger.

-

Triethylborane: A radical initiator that is effective at low temperatures.

-

Excess this compound: To ensure complete consumption of the alkene.

Visualization of a Key Reaction

The following diagram illustrates the radical addition of this compound to an alkene, initiated by triethylborane.

Caption: Radical addition of this compound to an alkene.

Safety and Handling

Perfluoroalkyl iodides should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8] Specific safety data sheets (SDS) for this compound should be consulted for detailed handling and disposal information. Thermal decomposition may produce hazardous substances such as hydrogen fluoride and hydrogen iodide.[7]

Conclusion

This compound is a key synthetic intermediate for the introduction of the nonafluoropentyl moiety. Its reactivity, particularly in radical additions and cross-coupling reactions, has made it a valuable tool for chemists in academia and industry. Understanding its physical and chemical properties is crucial for its effective and safe use in the laboratory.

References

- High Purity this compound: Properties, Applications, and Supplier Inform

-

Perfluoroalkyl iodide - Wikipedia. ([Link])

-

This compound CAS#: 2253-14-7; ChemWhat Code: 214525. ([Link])

-

Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing. ([Link])

- This compound cas no.2253-14-7. (URL not available)

-

Reaction of Perfluoroalkyl Iodides with Electron-Deficient Olefins under W Irradiation - ElectronicsAndBooks. ([Link])

-

extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC - NIH. ([Link])

-

The reaction of secondary perfluoroalkyl iodides with zinc - Semantic Scholar. ([Link])

-

1-Iodo-1H,1H-perfluorohexane | C6H2F11I | CID 2782380 - PubChem. ([Link])

-

1-Iodo-1H,1H,2H,2H-perfluorodecane - MySkinRecipes. ([Link])

-

Novel and Efficient Synthesis of 1-Iodoalkynes - Organic Chemistry Portal. ([Link])

-

Pentane, 1-iodo- - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

1-iodo-1h,1h,2h,2h-perfluorotetradecane | CAS#:30046-31-2 | Chemsrc. ([Link])

-

Pentane, 1-iodo- - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0 - Chemical Supplier Unilong. ([Link])

-

Feasibility of using quantitative 1H-NMR spectroscopy and ultra-microbalances for investigation of a PET microplastic reference material - NIH. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, CasNo.2253-14-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 5. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 1-ヨード-1H,1H,2H,2H-パーフルオロデカン 96% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Guide to the Synthesis and Purification of 1-Iodo-1H,1H-nonafluoropentane

Introduction: The Significance of 1-Iodo-1H,1H-nonafluoropentane in Modern Chemistry

This compound (C₅H₂F₉I) is a pivotal fluorinated building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique combination of a reactive carbon-iodine bond and a stable, lipophilic perfluorinated chain makes it an invaluable intermediate for introducing perfluoroalkyl moieties into organic molecules. This guide provides an in-depth exploration of the synthesis and purification of this versatile compound, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, synthesis, and purification.

| Property | Value |

| CAS Number | 2253-14-7[2] |

| Molecular Formula | C₅H₂F₉I[2] |

| Molecular Weight | 359.96 g/mol [2] |

| Boiling Point | 94.4°C[1] |

| Density | 2.083 g/cm³[1] |

| Melting Point | -50°C[1] |

Synthesis of this compound: A Telomerization Approach

The industrial synthesis of perfluoroalkyl iodides is predominantly achieved through a process known as telomerization.[3][4][5] This free-radical chain reaction involves the addition of a "telogen" (a shorter perfluoroalkyl iodide) to a "taxogen" (a fluoroalkene, typically tetrafluoroethylene - TFE).[4][6] The following protocol outlines a laboratory-scale synthesis of this compound.

Reaction Principle

The synthesis proceeds via a free-radical addition of a perfluoroalkyl iodide to an alkene.[7][8][9] In this case, perfluoro-n-propyl iodide (1-iodoheptafluoropropane) can serve as the telogen and vinylidene fluoride as the taxogen, followed by a reaction with iodine. A more direct and common laboratory approach involves the free-radical addition of a perfluoroalkyl iodide to ethylene, followed by iodination. However, for the specific "1H,1H" structure, a more tailored approach is often necessary. The following is a conceptualized protocol based on the principles of telomerization and subsequent functionalization.

Experimental Protocol: Synthesis

Step 1: Telomerization of Perfluoroethyl Iodide with Tetrafluoroethylene

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor is charged with perfluoroethyl iodide (C₂F₅I) as the telogen. The reactor is equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

-

Initiator: A suitable free-radical initiator, such as a peroxide or an azo compound, is added to the reactor. The choice of initiator is critical for controlling the reaction rate and product distribution.

-

Reaction Conditions: The reactor is sealed and purged with nitrogen to remove oxygen, which can inhibit free-radical reactions. Tetrafluoroethylene (TFE) is then introduced into the reactor. The temperature and pressure are carefully controlled to optimize the formation of the desired C₄F₉I homolog.[6]

-

Monitoring: The reaction is monitored by gas chromatography (GC) to track the consumption of the starting materials and the formation of the perfluoroalkyl iodide telomers.

-

Workup: Upon completion, the reactor is cooled, and the excess TFE is vented. The crude product mixture, containing various perfluoroalkyl iodide homologs, is collected.

Step 2: Conversion to this compound

The direct telomerization product is a perfluoroalkyl iodide. To obtain the "1H,1H" structure, a subsequent reaction is necessary. This typically involves the reaction of the perfluoroalkyl iodide with ethylene, followed by treatment with a suitable iodinating agent.

-

Reaction with Ethylene: The C₄F₉I obtained from telomerization is reacted with ethylene under free-radical conditions. This introduces the -CH₂CH₂- moiety.

-

Iodination: The resulting intermediate is then treated with an iodinating agent to replace a terminal hydrogen with iodine, yielding this compound.

Visualizing the Synthesis Workflow

Caption: A schematic overview of the synthesis of this compound.

Purification: Achieving High Purity for Demanding Applications

The purification of fluorinated compounds presents unique challenges due to their distinct physical properties.[10] A multi-step purification protocol is often required to achieve the high purity necessary for pharmaceutical and materials science applications.[1]

Experimental Protocol: Purification

-

Aqueous Wash: The crude product is first washed with a dilute aqueous solution of sodium bisulfite to remove any unreacted iodine and other acidic impurities.[11] This is followed by a wash with deionized water to remove any remaining water-soluble impurities.

-

Drying: The organic layer is separated and dried over an appropriate drying agent, such as anhydrous magnesium sulfate or calcium chloride.

-

Fractional Distillation: The dried crude product is subjected to fractional distillation under reduced pressure. The significant difference in boiling points between this compound and other perfluoroalkyl iodide homologs allows for effective separation.

-

Final Product Characterization: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).[12]

Visualizing the Purification Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 7. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]

- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

A Guide to the Prudent Handling of 1-Iodo-1H,1H-nonafluoropentane for Research Applications

Senior Application Scientist's Note: This document provides a technical overview and best-practice handling guidelines for 1-Iodo-1H,1H-nonafluoropentane. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental reproducibility for researchers, scientists, and drug development professionals.

Introduction to a Versatile Fluorinated Building Block

This compound is a valuable fluorinated intermediate in the fields of materials science, pharmaceutical synthesis, and agrochemical development.[1] Its utility lies in the unique properties conferred by the perfluorinated alkyl chain combined with the reactive carbon-iodine bond, making it a key component for introducing fluorinated moieties into larger molecules. This can enhance properties such as thermal stability, chemical resistance, and biological activity.[1]

| Property | Value | Source |

| CAS Number | 2253-14-7 | [2] |

| Molecular Formula | C₅H₂F₉I | [2] |

| Molecular Weight | 359.96 g/mol | [2] |

| Boiling Point | 94.4°C | [1] |

| Appearance | Not specified (likely a liquid at room temp.) | |

| Purity | Typically ≥97% | [1] |

Hazard Assessment Based on Structural Analogs

Due to the absence of a specific SDS, a conservative hazard assessment must be performed based on related compounds. The primary hazards associated with similar short to medium-chain iodo-perfluoroalkanes are irritation to the skin, eyes, and respiratory tract.

| Hazard Category | Anticipated Hazard for this compound | Rationale Based on Analogs |

| Skin Corrosion/Irritation | Likely Category 2 Skin Irritant | Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Likely Category 2A Eye Irritant | Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Possible Category 3 Respiratory Tract Irritant | May cause respiratory irritation.[3][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume harmful. | Longer chain analogs show acute toxicity. |

| Long-term Exposure | Data not available. Minimize exposure. | Some longer-chain perfluorinated compounds are persistent and may have long-term health effects. |

These classifications necessitate stringent adherence to the handling protocols outlined below.

Core Directive: A Self-Validating System for Safe Handling

The following protocols are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.

Pre-Handling Risk Assessment and Preparation

A thorough risk assessment is the cornerstone of laboratory safety. Before the container is even opened, the following steps are mandatory.

-

Obtain and Review the Supplier-Specific SDS: This is a non-negotiable first step. The SDS contains critical information on hazards, first aid, and emergency procedures specific to the product you have.

-

Designate a Handling Area: All work with this compound must be conducted in a certified chemical fume hood. This is to control exposure to vapors, which may be irritating to the respiratory system.[4]

-

Assemble Personal Protective Equipment (PPE): The choice of PPE is dictated by the anticipated hazards.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.

-

Hand Protection: Nitrile gloves are a common choice, but the specific breakthrough time should be verified from the glove manufacturer for halogenated organic compounds. Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Locate Emergency Equipment: Before starting work, confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.

Step-by-Step Handling Protocol

-

Don PPE: Put on all required personal protective equipment before entering the designated handling area.

-

Prepare the Work Surface: The work surface within the fume hood should be clean and uncluttered. It is good practice to cover the surface with absorbent, chemically resistant bench paper.

-

Container Handling:

-

Before opening, allow the container to come to room temperature to prevent moisture condensation.

-

Open the container slowly and carefully within the fume hood to safely vent any pressure that may have built up.

-

-

Aliquoting and Transfer:

-

Use clean, dry glassware or compatible plasticware for transfers.

-

Perform all transfers slowly to minimize splashing and aerosol generation.

-

Keep the container sealed when not in use.

-

-

Post-Handling:

-

Securely seal the primary container.

-

Decontaminate any reusable equipment.

-

Wipe down the work surface in the fume hood.

-

Dispose of all contaminated waste (bench paper, gloves, etc.) in a designated, sealed hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

Storage, Spill, and Disposal Procedures

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety. Based on protocols for similar compounds, the following conditions are recommended:

-

Temperature: Store in a cool, dry place. Some suppliers may recommend refrigeration.

-

Light: Protect from light, as iodo-alkanes can be light-sensitive.

-

Ventilation: Store in a well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

Emergency Spill Response

In the event of a spill, a calm and methodical response is essential.

-

Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

-

Assess: If the spill is small and you are trained to handle it, proceed with cleanup. Refer to the SDS for specific instructions.

-

Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Clean Up: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with an appropriate solvent (as recommended by the SDS), followed by soap and water.

-

Report: Report the incident to your institution's environmental health and safety office.

Waste Disposal

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to Safety and Scientific Integrity

The utility of this compound as a research chemical is significant. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for its prudent handling, grounded in the principles of chemical safety and risk mitigation. The ultimate authority on the safe handling of this compound is the Safety Data Sheet provided by the manufacturer, which is an indispensable resource for all users.

References

- High Purity this compound: Properties, Applications, and Supplier Inform

Sources

An In-depth Technical Guide to the Solubility of 1-Iodo-1H,1H-nonafluoropentane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Iodo-1H,1H-nonafluoropentane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility. Given the scarcity of published quantitative data for this specific compound, this paper establishes a predictive framework based on fundamental chemical principles and provides a robust experimental protocol for its empirical determination.

Introduction: The Significance of this compound

This compound (C₅F₉H₂I) is a fluorinated organic compound of significant interest in various fields, including the synthesis of novel materials, pharmaceuticals, and agrochemicals.[1] Its unique properties, derived from the highly electronegative fluorine atoms, impart enhanced thermal stability and chemical resistance to the molecules it helps create.[1] Understanding its solubility is paramount for its effective use as a reagent and building block, as this dictates the choice of reaction media, purification strategies, and formulation development.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₂F₉I[2] |

| Molecular Weight | 359.96 g/mol [2] |

| Boiling Point | 94.4°C[1] |

| Density | 2.083 g/cm³[1] |

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are likely to be miscible.[3][4][5][6][7] The structure of this compound is dominated by a nonpolar, perfluorinated alkyl chain. The presence of the carbon-iodine bond introduces a degree of polarity, but the molecule is largely nonpolar in character.

Based on this, we can predict its solubility behavior in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the alignment of nonpolar characteristics, this compound is expected to exhibit high solubility in these solvents. The primary intermolecular forces at play would be London dispersion forces, which are significant for the large electron cloud of the iodine atom and the fluorinated chain.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Moderate solubility is anticipated in these solvents. While these solvents have dipole moments, they lack hydrogen-bonding capabilities. The nonpolar fluorinated chain will interact favorably with the alkyl portions of these solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is expected in highly polar, protic solvents. The strong hydrogen-bonding network in solvents like water would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[8] A similar compound, 1-Iodo-1H,1H,2H,2H-perfluorodecane, is noted to be insoluble in water.[9]

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[10][11]

Rationale for the Shake-Flask Method

This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solute and the saturated solution.[11] By ensuring an excess of the solid is present, the resulting concentration in the liquid phase represents the maximum solubility at a given temperature.

Detailed Experimental Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance (readable to 0.1 mg)

-

Glass syringes

-

Pre-weighed sample vials

Procedure:

-

Preparation: Add an excess amount of this compound to a series of scintillation vials. The excess is crucial to ensure that saturation is achieved and maintained.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry sample vial. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Solvent Evaporation: Place the vial in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent completely.

-

Final Weighing: Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of dissolved solute / Volume of sample collected) * 100

Solubility (mol / L) = (Mass of dissolved solute / Molecular Weight) / (Volume of sample collected in L)

Self-Validating System and Controls

-

Time to Equilibrium: To validate the 24-48 hour equilibration time, samples can be taken at various time points (e.g., 12, 24, 48, and 72 hours). The point at which the measured solubility no longer increases indicates that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate the standard deviation.

-

Temperature Control: Maintaining a constant and uniform temperature is critical, as solubility is highly temperature-dependent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation: A Template for Your Research

The following table provides a structured format for reporting experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Nonpolar | Hexane | 0.1 | [Experimental Data] | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] | [Experimental Data] | |

| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Experimental Data] | |

| Acetonitrile | 5.8 | [Experimental Data] | [Experimental Data] | |

| Polar Protic | Ethanol | 4.3 | [Experimental Data] | [Experimental Data] |

| Methanol | 5.1 | [Experimental Data] | [Experimental Data] | |

| Water | 10.2 | [Experimental Data] | [Experimental Data] |

Conclusion

While published quantitative solubility data for this compound remains limited, a strong predictive understanding can be established based on its molecular structure and the fundamental principle of "like dissolves like." It is anticipated to be highly soluble in nonpolar organic solvents and progressively less soluble in more polar media. For applications requiring precise concentration knowledge, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for the empirical determination of its solubility. This foundational data is critical for advancing the use of this versatile fluorinated compound in scientific research and development.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Vertex AI Search. (n.d.). High Purity this compound: Properties, Applications, and Supplier Information.

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]

-

Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

-

Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

YouTube. (2020). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-1H,1H-perfluorohexane. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quantitative determination of fluorine in organic compounds. Retrieved from [Link]

-

ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Khan Academy [khanacademy.org]

- 4. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

A Spectroscopic Investigation of 1-Iodo-1H,1H-nonafluoropentane: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Iodo-1H,1H-nonafluoropentane (C₅H₂F₉I), a significant fluorinated building block in pharmaceutical and materials science research. While a complete, publicly available dataset of its spectra is not readily accessible, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work.

Introduction: The Structural Significance of this compound

This compound, with the chemical structure CF₃(CF₂)₃CH₂I, holds a unique position in synthetic chemistry. The presence of a perfluoroalkyl chain imparts properties such as high thermal stability and chemical resistance, while the terminal iodine atom provides a reactive site for further chemical modifications[1]. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. The presence of both ¹H and ¹⁹F nuclei provides a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single resonance for the two protons of the -CH₂- group.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Triplet (t) | 2H | -CH₂I |

Causality Behind Experimental Observations:

-

Chemical Shift: The protons are adjacent to an iodine atom and a highly electronegative perfluoroalkyl chain. The deshielding effect of the iodine and the electron-withdrawing nature of the CF₂ group will shift the resonance downfield. The predicted range is based on data for similar structures like 1H,1H,2H,2H-Perfluorohexyl iodide[2].

-

Multiplicity: The protons in the -CH₂- group are expected to couple with the two fluorine atoms of the adjacent -CF₂- group, resulting in a triplet, according to the n+1 rule (where n=2). The coupling constant (³JHF) is anticipated to be in the range of 10-20 Hz.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[3]. The spectrum of this compound is predicted to show four distinct resonances corresponding to the four different fluorine environments.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet (t) | 3F | -CF₃ |

| ~ -124 | Multiplet (m) | 2F | -CF₂- |

| ~ -126 | Multiplet (m) | 2F | -CF₂- |

| ~ -115 | Triplet (t) | 2F | -CF₂CH₂I |

Causality Behind Experimental Observations:

-

Chemical Shift: The chemical shifts are referenced to CFCl₃. The terminal -CF₃ group is expected to resonate at the highest field (~-81 ppm). The internal -CF₂- groups will appear at lower fields, and their exact chemical shifts can be influenced by long-range couplings. The -CF₂- group adjacent to the -CH₂I moiety will be the most deshielded among the perfluorinated carbons due to the reduced shielding effect of the CH₂I group compared to another CF₂ group. Computational methods can be employed to predict these chemical shifts with reasonable accuracy[4].

-

Multiplicity: The -CF₃ group will appear as a triplet due to coupling with the adjacent -CF₂- group. The internal -CF₂- groups will exhibit complex multiplets due to coupling with neighboring -CF₂- groups. The -CF₂- group adjacent to the -CH₂- will be a triplet due to coupling with the two protons. Long-range F-F couplings are also expected, further complicating the multiplets.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe. Tune and match the probe for both ¹H and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize acquisition parameters such as the spectral width, number of scans, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is adequate to cover all expected resonances.

-

Use a suitable reference compound (e.g., CFCl₃ as an external standard).

-

Proton decoupling may be applied to simplify the spectra, although coupled spectra provide valuable structural information.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

For complex spectra, 2D correlation experiments such as ¹H-¹⁹F HETCOR can be invaluable for assigning resonances.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by strong C-F stretching vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Weak-Medium | C-H stretching |

| ~1450 | Medium | -CH₂- scissoring |

| 1300-1000 | Very Strong | C-F stretching |

| ~650 | Medium | C-I stretching |

Causality Behind Experimental Observations:

-

C-H Stretching: The weak to medium intensity bands in the 2960-2850 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the -CH₂- group.

-

-CH₂- Scissoring: The bending vibration of the -CH₂- group is expected to appear around 1450 cm⁻¹.

-

C-F Stretching: The most prominent feature of the IR spectrum will be a series of very strong absorption bands in the 1300-1000 cm⁻¹ region. These bands arise from the various stretching vibrations of the numerous C-F bonds in the perfluoroalkyl chain[5][6]. The complexity of this region is due to the coupling of vibrations of the individual CF₂ and CF₃ groups.

-

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear in the fingerprint region, typically around 650 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 360 | [M]⁺ (Molecular Ion) |

| 233 | [M - I]⁺ |

| 181 | [C₄F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

Causality Behind Fragmentation:

-

Molecular Ion: The molecular ion peak [M]⁺ at m/z 360 is expected to be observed, although it may be of low intensity, which is common for fluorinated compounds[7][8].

-

Loss of Iodine: The C-I bond is the weakest bond in the molecule and is therefore expected to cleave readily, leading to a prominent peak at m/z 233, corresponding to the [C₅H₂F₉]⁺ fragment.

-

Perfluoroalkyl Fragments: Further fragmentation of the perfluoroalkyl chain will lead to a series of characteristic ions, such as [C₄F₇]⁺ (m/z 181), [C₃F₅]⁺ (m/z 131), [C₂F₅]⁺ (m/z 119), and the very stable [CF₃]⁺ ion (m/z 69)[7][8]. The fragmentation pattern provides a fingerprint of the perfluoroalkyl chain.

Below is a diagram illustrating the predicted fragmentation pathway.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The expected ¹H NMR, ¹⁹F NMR, IR, and MS data, derived from the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for scientists working with this important fluorinated molecule. The provided experimental protocols serve as a practical guide for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Link]

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ScienceDirect. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Perfluoroalkyl iodide. Wikipedia. [Link]

Sources

- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 2. 1H,1H,2H,2H-Perfluorohexyl iodide(2043-55-2) 1H NMR spectrum [chemicalbook.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Introduction: The Critical Role of 1-Iodo-1H,1H-nonafluoropentane in Advanced Synthesis

An In-depth Technical Guide to Commercial Suppliers of High-Purity 1-Iodo-1H,1H-nonafluoropentane

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 2253-14-7) is a pivotal fluorinated building block in the landscape of modern chemical synthesis.[1][2] Its unique molecular structure, featuring a C4F9 perfluoroalkyl chain, imparts desirable properties such as high thermal stability and chemical resistance to larger molecules.[1] This makes it an indispensable intermediate in the development of novel pharmaceuticals, advanced materials, and innovative agrochemicals.[1] For researchers and drug development professionals, the procurement of this compound at high purity is not merely a preference but a prerequisite for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of commercial suppliers, purity considerations, and analytical validation of high-purity this compound.

Commercial Availability and Supplier Landscape

A number of chemical suppliers specialize in providing fluorinated compounds for research and development purposes. The quality and purity of this compound can vary between suppliers, making careful selection crucial. Below is a comparative overview of prominent suppliers.

| Supplier | Typical Purity | Key Offerings | Target Audience |

| MilliporeSigma (formerly Sigma-Aldrich) | ≥96% | Extensive documentation (CoA, SDS), various pack sizes, strong technical support. | Academic research, pharmaceutical and biopharma manufacturing, analytical chemistry. |

| Santa Cruz Biotechnology | Research Grade | Wide range of research chemicals, often available in smaller quantities for laboratory use.[2] | Proteomics research, academic laboratories.[2] |

| BOC Sciences | Custom Purity | Offers custom synthesis and bulk quantities, catering to specific research and development needs.[] | Pharmaceutical companies, academic institutions, and research organizations.[] |

| SynQuest Labs | ≥98% | Specializes in fluorinated organic and inorganic chemicals, providing detailed safety data.[4] | Industrial and research laboratories.[5] |

| Thermo Fisher Scientific (Alfa Aesar) | Research Grade | Extensive catalog of laboratory chemicals with detailed safety and handling information.[6] | General laboratory and research use.[6] |

The Imperative of High Purity in Research and Development

The presence of impurities in starting materials can have a profound impact on the outcome of a chemical reaction, leading to the formation of unintended byproducts, lower yields, and difficulties in purification of the final product. In the context of drug development, even trace impurities can have significant toxicological implications.

Common impurities in commercially available this compound may include:

-

Isomers: Branched-chain isomers of the nonafluoropentyl iodide.

-

Homologues: Other perfluoroalkyl iodides with different chain lengths (e.g., C3F7I, C5F11I).

-

Unreacted Starting Materials: Residual reactants from the synthesis process.[7]

-

Solvents: Residual solvents used during synthesis and purification.[8]

The synthesis of this compound often involves a telomerization process, which can result in a mixture of perfluoroalkyl iodides of varying chain lengths.[7][9] Subsequent purification steps, such as fractional distillation, are crucial to isolate the desired C5 compound to a high degree of purity.[7][9]

Analytical Methods for Purity Verification

Ensuring the purity of this compound is a critical step before its use in any application. Several analytical techniques are employed for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying any volatile impurities.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is common, LC-MS/MS is a standard method for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS).[10] It is particularly useful for identifying non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can provide detailed structural information and are valuable for confirming the identity of the compound and quantifying impurities.

A Certificate of Analysis (CoA) from the supplier should provide details of the purity and the analytical methods used for its determination.[11] It is best practice for researchers to perform their own analytical validation of the material upon receipt.

Workflow for Procurement and Quality Control

The following workflow outlines the key steps for selecting and verifying a suitable commercial source of high-purity this compound.

Caption: A logical workflow for the procurement and quality control of this compound.

Safe Handling and Storage

This compound, like many organoiodine and fluorinated compounds, requires careful handling.

Hazards:

-

May be harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Can cause skin and serious eye irritation.[13]

-

May cause respiratory irritation.[13]

-

Prolonged or repeated exposure may cause damage to organs.[12]

Recommended Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[13]

-

Some suppliers recommend storage under an inert atmosphere, such as argon.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

The following diagram illustrates the key safety considerations when working with this compound.

Caption: Key safety precautions for handling and storing this compound.

Conclusion

The selection of a commercial supplier for high-purity this compound is a critical decision for researchers and drug development professionals. A thorough evaluation of supplier specifications, coupled with in-house analytical validation, is essential to ensure the quality and consistency of this important synthetic building block. By following a systematic approach to procurement and adhering to strict safety protocols, scientists can confidently utilize this versatile compound to advance their research and development goals.

References

- High Purity this compound: Properties, Applications, and Supplier Information. (n.d.).

- 1H,1H-Perfluoropentyl iodide, this compound | CAS 2253-14-7 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2012, March 1).

- SAFETY DATA SHEET. (2024, September 7).

- 1-Iodo-1H,1H,2H,2H-nonafluorohexane - Synquest Labs. (2023, December 18).

- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 - Sigma-Aldrich. (n.d.).

- An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane - Benchchem. (n.d.).

- Fisher Scientific Chemicals - SAFETY DATA SHEET. (n.d.).

- An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol - Benchchem. (n.d.).

- CAS 30046-31-2 1-Iodo-1H,1H,2H,2H-perfluorotetradecane - BOC Sciences. (n.d.).

- 1-Iodo-1H, 1H, 2H, 2H-perfluorodecane, min 98%, 100 grams - CP Lab Safety. (n.d.).

- Overcoming the limitations of current analytical methods - Haley Aldrich. (n.d.).

- NON-CHROMATOGRAPHIC OLIGONUCLEOTIDE PURIFICATION AND AUTOMATED POLYETHYLENEGLYCOL SYNTHESIS - Digital Commons @ Michigan Tech. (2022, March 25).

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. calpaclab.com [calpaclab.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. haleyaldrich.com [haleyaldrich.com]

- 11. 1-ヨード-1H,1H,2H,2H-パーフルオロデカン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

A Deep Dive into Fluorous Chemistry and Tagging: A Technical Guide for Researchers

In the landscape of modern chemical synthesis and purification, the demand for efficient, high-throughput, and environmentally conscious methodologies is ever-present. Fluorous chemistry has emerged as a powerful and versatile platform to meet these challenges, offering elegant solutions for the separation and purification of molecules ranging from small organic compounds to complex biomolecules. This guide provides an in-depth exploration of the core principles of fluorous chemistry and the practical application of fluorous tagging, designed for researchers, scientists, and drug development professionals seeking to leverage this innovative technology.

Part 1: The Fluorous Realm - Fundamental Principles

The term "fluorous" was first coined by Professor István T. Horváth and is analogous to "aqueous," signifying an affinity for fluorocarbons.[1] Highly fluorinated compounds, particularly those with long perfluoroalkyl chains, exhibit unique solubility properties. They are often immiscible with both aqueous and common organic solvents, creating a distinct third phase.[2][3] This unique partitioning behavior is the cornerstone of fluorous chemistry, enabling a powerful strategy for separation and purification.

The driving force behind this phase separation is the strong intramolecular and intermolecular interactions between fluorinated molecules, a phenomenon often referred to as "fluorophilicity".[4][5] This self-association of fluorous moieties leads to their preferential sequestration into a fluorous phase, be it a liquid solvent or a solid support functionalized with perfluoroalkyl groups.

The Concept of the Fluorous Tag

At the heart of fluorous chemistry lies the concept of the "fluorous tag" or "ponytail".[2][3] This is a perfluoroalkyl chain of varying length that is covalently attached to a molecule of interest. The introduction of this tag imparts fluorous character to the molecule, allowing it to be selectively separated from non-tagged components of a mixture.[2][4]

The design of a fluorous tag is critical and typically involves a perfluoroalkyl chain, such as -(CF₂)nCF₃, connected to the target molecule via a short hydrocarbon spacer, like -(CH₂)m-.[4] This spacer acts as an insulating group, preventing the strong electron-withdrawing nature of the perfluoroalkyl chain from influencing the reactivity of the tagged molecule.[4]

Part 2: Fluorous Tagging Strategies in Synthesis and Purification

Fluorous tagging can be strategically employed in various stages of a chemical workflow, from catalysis to product purification. The versatility of this approach allows for both "light" and "heavy" fluorous applications. "Heavy" fluorous tags contain a high percentage of fluorine by weight (typically >60%) and are often used for catalyst recovery in biphasic systems.[4][6] "Light" fluorous tags have a lower fluorine content and are ideal for the purification of reaction products using fluorous solid-phase extraction (F-SPE).[4][6][7]

Key Applications:

-

Catalyst Recovery: Expensive transition metal catalysts can be rendered fluorous by attaching fluorous ligands. After the reaction, the fluorous catalyst can be selectively extracted into a fluorous solvent and reused, promoting greener and more economical chemical processes.[2]

-

Reaction Work-up and Purification: By tagging a reactant, the resulting product becomes fluorous and can be easily separated from excess reagents and byproducts.[2][8][9] This strategy is particularly advantageous in multi-step syntheses and parallel synthesis, where traditional purification methods like chromatography can be time-consuming and resource-intensive.[4][7]

-

Purification of Biomolecules: Fluorous tagging has been successfully applied to the purification of peptides, oligonucleotides, and proteins.[10][11][12] The high selectivity of the fluorous interaction allows for the efficient removal of failure sequences and other impurities.[10][11]

Part 3: Core Techniques in Fluorous Separation

Two primary techniques dominate the landscape of fluorous separations: Fluorous Liquid-Liquid Extraction (F-LLE) and Fluorous Solid-Phase Extraction (F-SPE). The choice between these methods depends on the fluorine content of the tagged molecule and the scale of the separation.

Fluorous Liquid-Liquid Extraction (F-LLE)

F-LLE is a powerful technique for separating "heavy" fluorous compounds.[4][13] It involves partitioning a reaction mixture between a conventional organic solvent and a fluorous solvent, such as perfluorohexane (FC-72).[4][14][15] The fluorous-tagged molecules will preferentially move into the fluorous phase, which can then be physically separated.

Experimental Protocol: General Procedure for Fluorous Liquid-Liquid Extraction (F-LLE)

-

Reaction Quenching and Initial Work-up: Following the completion of the reaction, quench the reaction mixture as per standard procedures. If necessary, perform an initial aqueous wash to remove water-soluble impurities.

-

Solvent Addition: Add a fluorous solvent (e.g., perfluorohexane) to the organic phase containing the reaction mixture in a separatory funnel. The volume of the fluorous solvent should be sufficient to form a distinct lower phase.

-

Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the fluorous-tagged compound into the fluorous phase.

-

Phase Separation: Allow the layers to separate completely. The denser fluorous phase will be the bottom layer.[16]

-

Collection: Carefully drain the lower fluorous phase. The non-fluorous compounds will remain in the upper organic phase.

-

Back-Extraction (Optional): To maximize the recovery of the fluorous compound, the organic phase can be extracted again with a fresh portion of the fluorous solvent.

-

Isolation of Fluorous Compound: The combined fluorous extracts can be concentrated under reduced pressure to recover the fluorous-tagged product. The fluorous solvent can often be recovered and reused.

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is the method of choice for purifying "light" fluorous compounds and is highly amenable to parallel synthesis and automation.[7][17][18] This technique utilizes a solid support, typically silica gel, that has been functionalized with a perfluoroalkyl stationary phase (fluorous silica gel).[7][17][19] The separation principle is based on the strong affinity of fluorous-tagged molecules for the fluorous stationary phase.

Experimental Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE) for Product Purification

-

Cartridge Conditioning: Pre-condition a fluorous SPE cartridge with a fluorophilic solvent (e.g., methanol or acetone), followed by a fluorophobic solvent mixture (e.g., 80:20 methanol/water).[17]

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.[7][17]

-

Fluorophobic Wash (Elution of Non-Fluorous Compounds): Elute the cartridge with a fluorophobic solvent mixture (e.g., 80:20 methanol/water).[7][17] The non-fluorous compounds will pass through the cartridge while the fluorous-tagged product is retained. Collect this fraction.

-

Fluorophilic Elution (Elution of Fluorous Compound): Switch to a fluorophilic solvent (e.g., methanol, acetone, or THF) to elute the fluorous-tagged product from the cartridge.[7][17] Collect this fraction separately.

-

Analysis and Concentration: Analyze the collected fractions (e.g., by TLC or LC-MS) to confirm the separation and then concentrate the desired fraction to obtain the purified product.

Part 4: Visualization of Fluorous Chemistry Workflows

To better illustrate the principles and workflows described, the following diagrams have been generated using Graphviz.

Diagram 1: The Principle of Fluorous Tagging and Separation

Caption: Workflow of fluorous tagging for purification.

Diagram 2: Fluorous Solid-Phase Extraction (F-SPE) Workflow

Caption: Step-by-step workflow for F-SPE.

Part 5: Data Presentation and Comparison

The choice of fluorous tag and separation technique is crucial for successful implementation. The following tables provide a summary of key parameters to guide experimental design.

Table 1: Common Fluorous Tags and Their Properties

| Fluorous Tag | Typical Formula | Fluorine Content | Recommended Separation Technique | Key Characteristics |

| Light Fluorous Tag | C₆F₁₃(CH₂)₂- | Low to Moderate | F-SPE | Good solubility in organic solvents, ideal for product purification.[7] |

| Light Fluorous Tag | C₈F₁₇(CH₂)₂- | Moderate | F-SPE | Stronger retention on fluorous silica gel than C₆F₁₃.[7][17] |